molecular formula C9H15NO B1606677 4-(2-Methylbut-3-yn-2-yl)morpholine CAS No. 7471-07-0

4-(2-Methylbut-3-yn-2-yl)morpholine

Cat. No. B1606677
CAS RN: 7471-07-0
M. Wt: 153.22 g/mol
InChI Key: BNRQMHZZZUFXNK-UHFFFAOYSA-N
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Description

“4-(2-Methylbut-3-yn-2-yl)morpholine” is a chemical compound with the CAS Number: 7471-07-0 . It has a molecular weight of 153.22 .


Molecular Structure Analysis

The IUPAC name for this compound is “4-(2-methylbut-3-yn-2-yl)morpholine” and its InChI code is "1S/C9H15NO/c1-4-9(2,3)10-5-7-11-8-6-10/h1H,5-8H2,2-3H3" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 78-79 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

4-(2-Methylbut-3-yn-2-yl)morpholine is a chemical compound utilized in the synthesis of various biologically active molecules. Its applications in scientific research span from the development of antimicrobial agents to the synthesis of complex organic molecules that serve as inhibitors for specific biological pathways. For instance, morpholine derivatives have been explored for their potential as phosphoinositide 3-kinase inhibitors, highlighting their significance in cancer research and therapy. The versatility of morpholine-based compounds is further demonstrated in their use as building blocks in the synthesis of benzimidazoles, which are known for their glucosidase inhibitory and antioxidant activities (Alexander et al., 2008; Özil et al., 2018).

Biodegradability and Environmental Impact

Research on morpholine-based ionic liquids demonstrates the importance of understanding the environmental impact and biodegradability of chemical compounds. Studies on 4-benzyl-4-methylmorpholinium salts have shed light on their physicochemical properties, cytotoxicity, and biodegradability, indicating the potential for these compounds to be used as biomass solvents with moderate to low toxicity (Pernak et al., 2011).

Structural Analysis and Spectroscopy

The structural and spectral analysis of morpholine derivatives provides valuable insights into their chemical behavior and potential applications. For example, the study of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione through crystallography and spectroscopy has contributed to our understanding of the molecular interactions and stability of morpholine-based compounds, highlighting their relevance in the development of new materials and drugs (Franklin et al., 2011).

Antimicrobial Activity

The exploration of morpholine-containing compounds for their antimicrobial activity is a testament to their potential in addressing global health challenges. Derivatives of 2-R-phenyliminothiazole containing morpholine groups have been studied for their effectiveness against various bacterial and fungal strains, underscoring the role of chemical synthesis in the discovery of new antimicrobial agents (Yeromina et al., 2019).

Safety And Hazards

The compound has been classified with the signal word “Danger” and it has hazard statements H315, H318, H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(2-methylbut-3-yn-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-4-9(2,3)10-5-7-11-8-6-10/h1H,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRQMHZZZUFXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323299
Record name 4-(2-methylbut-3-yn-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylbut-3-yn-2-yl)morpholine

CAS RN

7471-07-0
Record name NSC403540
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-methylbut-3-yn-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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